molecular formula C6H6Hg B14480873 Mercury, bis(propyn-1-yl)- CAS No. 64705-15-3

Mercury, bis(propyn-1-yl)-

Cat. No.: B14480873
CAS No.: 64705-15-3
M. Wt: 278.70 g/mol
InChI Key: YMKPVYQPHJREIC-UHFFFAOYSA-N
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Description

Mercury, bis(propyn-1-yl)- is an organomercury compound with the molecular formula C₆H₆Hg This compound is characterized by the presence of two propyn-1-yl groups attached to a central mercury atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mercury, bis(propyn-1-yl)- typically involves the reaction of mercury(II) salts with propyn-1-yl derivatives. One common method is the reaction of mercury(II) chloride with propyn-1-yl magnesium bromide in an inert atmosphere. The reaction is carried out in a suitable solvent, such as tetrahydrofuran (THF), under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of Mercury, bis(propyn-1-yl)- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent safety measures are implemented to handle the toxic nature of mercury compounds.

Chemical Reactions Analysis

Types of Reactions

Mercury, bis(propyn-1-yl)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form mercury(II) oxide and corresponding propyn-1-yl derivatives.

    Reduction: Reduction reactions can convert the compound back to elemental mercury and propyn-1-yl groups.

    Substitution: The propyn-1-yl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like halides and amines can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include mercury(II) oxide, elemental mercury, and various substituted propyn-1-yl derivatives.

Scientific Research Applications

Mercury, bis(propyn-1-yl)- has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and catalysis. Its unique properties make it valuable in the formation of carbon-mercury bonds.

    Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of novel therapeutic agents.

    Industry: It is used in the production of specialized materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which Mercury, bis(propyn-1-yl)- exerts its effects involves the interaction of the mercury atom with various molecular targets. The compound can form stable complexes with sulfur-containing biomolecules, such as thiol groups in proteins. This interaction can lead to the inhibition of enzyme activity and disruption of cellular processes. Additionally, the propyn-1-yl groups can participate in further chemical reactions, contributing to the compound’s overall reactivity.

Comparison with Similar Compounds

Similar Compounds

    Propargyl alcohol (2-propyn-1-ol): An organic compound with a similar propyn-1-yl group but without the mercury atom.

    Mercury(II) chloride: A simple mercury compound used in various chemical reactions.

Uniqueness

Mercury, bis(propyn-1-yl)- is unique due to the presence of both mercury and propyn-1-yl groups in its structure This combination imparts distinct chemical properties, such as the ability to form stable carbon-mercury bonds and participate in a wide range of chemical reactions

Properties

CAS No.

64705-15-3

Molecular Formula

C6H6Hg

Molecular Weight

278.70 g/mol

IUPAC Name

bis(prop-1-ynyl)mercury

InChI

InChI=1S/2C3H3.Hg/c2*1-3-2;/h2*1H3;

InChI Key

YMKPVYQPHJREIC-UHFFFAOYSA-N

Canonical SMILES

CC#C[Hg]C#CC

Origin of Product

United States

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